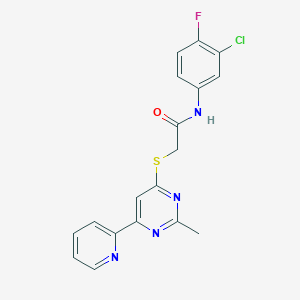
N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H14ClFN4OS and its molecular weight is 388.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorofluorophenyl moiety : Enhances lipophilicity and bioavailability.
- Pyrimidine and pyridine rings : Known for their biological activity, particularly in anticancer and antimicrobial applications.
- Thioacetamide linkage : Imparts unique reactivity and potential for diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds, focusing on their ability to inhibit key proteins involved in cancer cell proliferation. For instance:
- Inhibition of Polo-like Kinase 1 (Plk1) : Compounds with structural similarities to this compound have shown promising results as Plk1 inhibitors. The IC50 values for these inhibitors often fall within the nanomolar range, indicating potent activity against cancer cell lines .
- Structure–Activity Relationship (SAR) : The SAR studies reveal that modifications to the phenyl and pyrimidine rings can significantly enhance anticancer activity. For example, substituents that increase electron density on the aromatic systems tend to improve binding affinity to target proteins .
Antimicrobial Activity
The compound's thioacetamide component suggests potential antibacterial properties, particularly against Gram-negative bacteria:
- Mechanism of Action : Similar thioacetamide derivatives have been shown to disrupt bacterial cell wall synthesis and inhibit vital enzymatic pathways .
- Efficacy Against Resistant Strains : Compounds with thioacetamide linkages have demonstrated effectiveness against multi-drug resistant strains of bacteria, making them candidates for further development as novel antibiotics .
Case Study 1: Anticancer Efficacy in Cell Lines
A study evaluated the anticancer effects of a related compound on HeLa cells, demonstrating significant inhibition of cell viability at concentrations as low as 10 µM. The compound induced apoptosis through caspase activation, suggesting a mechanism involving programmed cell death .
Case Study 2: Antibacterial Activity Assessment
In vitro testing against Escherichia coli showed that derivatives of thioacetamide exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL. These findings underscore the importance of structural modifications in enhancing antibacterial potency .
Table 1: Biological Activity Summary
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4OS/c1-11-22-16(15-4-2-3-7-21-15)9-18(23-11)26-10-17(25)24-12-5-6-14(20)13(19)8-12/h2-9H,10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVSAKAILCIDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













